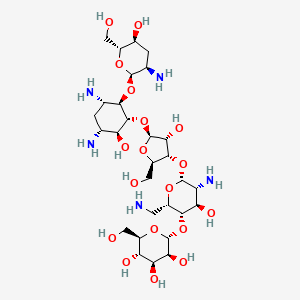

lividomycin A

Description

Properties

CAS No. |

11111-23-2 |

|---|---|

Molecular Formula |

C29H55N5O18 |

Molecular Weight |

761.8 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |

InChI Key |

DBLVDAUGBTYDFR-SWMBIRFSSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Appearance |

Solid powder |

Other CAS No. |

36441-41-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lividomycin mannosyldeoxyparomomycin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lividomycin A involves the glycosylation of 2-deoxystreptamine with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors under controlled temperature and pH conditions to ensure the correct stereochemistry of the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, and the antibiotic is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Lividomycin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can affect the amino groups.

Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .

Scientific Research Applications

Scientific Research Applications

Lividomycin A is utilized in various scientific research domains:

- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.

- Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.

- Medicine : this compound is employed in treating bacterial infections, particularly those caused by resistant strains .

- Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.

Efficacy in Respiratory Infections

A clinical study involving patients with various respiratory infections demonstrated that this compound was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .

| Infection Type | Number of Patients | Excellent Response | Good Response | Fair Response |

|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 |

Treatment of Tuberculosis

| Treatment Group | Sputum Conversion Rate (3 Months) | Sputum Conversion Rate (6 Months) |

|---|---|---|

| Combined Therapy | 53.4% | 54.2% |

| Monotherapy | 26.1% | 31.8% |

Resistance Mechanisms

Research has indicated that the development of resistance to this compound occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate this compound, leading to reduced efficacy .

Industrial Production

This compound is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.

Mechanism of Action

Lividomycin A exerts its effects by binding to the bacterial ribosomal RNA, specifically the A site of the 16S rRNA. This binding interferes with the protein synthesis process, leading to codon misreading and inhibition of bacterial growth . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .

Comparison with Similar Compounds

Structural Characteristics

Lividomycin A shares a core neamine moiety (rings I and II) with other 4,5-disubstituted aminoglycosides like neomycin B and paromomycin but differs in its extended oligosaccharide chain (Table 1). Key structural distinctions include:

- Ring I : Lacks a hydroxyl group at position 3', unlike paromomycin and neomycin B, which have a 3'-OH critical for hydrogen bonding to rRNA nucleotide A1492 .

- 5"-Position : A hydroxyl group critical for antibacterial activity; its removal (e.g., 5"-deoxy-lividomycin A) significantly reduces potency .

Table 1: Structural Comparison of this compound with Related Aminoglycosides

| Compound | Core Structure | Rings | Charge | Key Functional Groups |

|---|---|---|---|---|

| This compound | Neamine-based | 5 | +5 | 3'-deoxy, 5"-OH |

| Neomycin B | Neamine-based | 6 | +6 | 3'-OH, 5"-OH |

| Paromomycin | Neamine-based | 4 | +5 | 3'-OH, 6'-OH |

| Ribostamycin | Neamine-based | 3 | +4 | 3'-OH, lacks rings IV and V |

| Gentamicin C1A | Kanamycin-based | 4 | +5 | 4,6-disubstituted ring II |

Ribosomal Binding and Mechanism

This compound binds the 16S rRNA A-site similarly to paromomycin but with distinct interactions (Figure 1):

- Conserved Contacts : Eight hydrogen bonds to nucleotides G1494, A1493, and U1495 (shared with neamine-class antibiotics) .

- Unique Interactions : Despite lacking the 3'-OH, it compensates via additional contacts with rings IV and V, resulting in 31 total RNA interactions—more than paromomycin (25) but fewer shared contacts (9–11 vs. 15–18 for neomycin B) .

- Thermodynamic Stability: Stabilizes RNA-RNA duplexes by increasing melting temperature (ΔTm = +10.2°C), a trait absent in DNA-binding aminoglycosides .

Figure 1: this compound Binding to rRNA A-Site

(Adapted from )

- Rings I–V engage nucleotides G1491–U1495 via hydrogen bonds (red) and water-mediated contacts.

- The disordered orientation of ring IV reduces specificity compared to neomycin B.

Resistance Mechanisms

Resistance to this compound arises primarily through enzymatic modification:

- Phosphorylation : Resistant Staphylococcus aureus strains phosphorylate this compound at the 5"-OH via a kinase homologous to R-factor-associated enzymes in E. coli .

- Efflux Pumps : Less commonly reported compared to gentamicin and tobramycin, likely due to its larger size and charge .

Antimicrobial Spectrum and Clinical Relevance

This compound’s spectrum overlaps with paromomycin but differs from other aminoglycosides (Table 2):

- Mycobacteria : Superior to gentamicin and tobramycin against M. tuberculosis .

- Gram-Negatives: Active against P. aeruginosa but less effective than amikacin in renal infections .

- Synergy : Combined with β-lactams (e.g., AB-PC), it shows enhanced efficacy in intestinal infections .

Table 2: Activity Spectrum Comparison

| Organism | This compound | Paromomycin | Neomycin B | Gentamicin |

|---|---|---|---|---|

| Mycobacterium tuberculosis | +++ | ++ | + | - |

| Pseudomonas aeruginosa | ++ | + | - | +++ |

| Escherichia coli | + | +++ | +++ | +++ |

| Staphylococcus aureus | ++ | ++ | +++ | +++ |

| Streptococcus spp. | - | - | - | + |

Biological Activity

Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .

Key Features:

- Broad-spectrum activity : Effective against a wide range of bacterial pathogens.

- Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.

Case Studies

-

Respiratory Infections :

- In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to this compound at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .

- For patients with acute bronchopneumonia, this compound achieved excellent to fair cures across all cases treated .

- In Vitro Susceptibility Testing :

Summary Table of Clinical Findings

| Infection Type | Patient Count | Excellent Cure | Good Cure | Fair Cure | No Effect |

|---|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 | 4 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 | 0 |

| Lobar Pneumonia | 1 | 0 | 0 | 0 | 1 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:

- Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to this compound due to the presence of modifying enzymes that can inactivate the antibiotic .

Resistance Profiles

The development of resistance is often attributed to:

- Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify this compound, rendering it ineffective against certain strains.

- Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.

Q & A

Q. What is the primary mechanism by which lividomycin A interacts with ribosomal RNA, and what experimental approaches are used to validate these interactions?

this compound binds to the prokaryotic rRNA A-site subdomain through noncovalent interactions, stabilizing RNA duplexes. Key methodologies include:

- Mass spectrometry (MS) : Quantifies binding affinities and identifies protection patterns in RNA fragmentation assays .

- Thermal denaturation assays : Measure stabilization of RNA duplexes via increased melting temperatures (Tm) .

- Circular dichroism (CD) spectroscopy : Distinguishes A-form vs. B-form helices by analyzing groove topology .

Q. How does this compound distinguish between A-form and B-form nucleic acid helices in binding studies?

this compound preferentially binds the deep major groove of A-form RNA helices, validated through:

- DOCK program analysis : Predicts shape complementarity to RNA grooves .

- Groove-binding assays : Uses thermal stabilization (ΔTm) differences in RNA vs. DNA duplexes (e.g., ΔTm = +10.2°C for RNA vs. +1.3°C for DNA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across different RNA subdomains?

Discrepancies arise from RNA structural variations (e.g., eukaryotic vs. prokaryotic subdomains). Strategies include:

Q. What methodological considerations are critical when analyzing this compound’s inhibition patterns in bifunctional enzymes like AAC(6')-Ib?

Key experimental designs for enzyme kinetics include:

- Initial velocity patterns : Fit data to equations (e.g., eq 2) to determine substrate competition .

- Dead-end inhibition assays : Use fixed saturating concentrations of co-substrates (e.g., AcCoA) to isolate inhibition mechanisms .

- KM value comparisons : this compound’s KM is 20× higher than neomycin, suggesting unique binding modes in AAC(6')-Ib .

Q. What structural biology techniques elucidate this compound’s interaction with the HIV-1 dimerization initiation site (DIS) RNA?

- DMS footprinting : Identifies protected nucleotides (e.g., A280 in DIS RNA) to map binding sites .

- Fluorine NMR solvent isotope shifts : Confirms major groove binding in A-form helices .

- Thermal stabilization assays : Quantify RNA duplex stability in the presence of aminoglycosides .

Q. How do transporter genes in biosynthetic gene clusters (BGCs) influence the functional characterization of this compound?

- antiSMASH database analysis : Identifies BGCs with transporters (e.g., FecCD) to predict metabolite activity .

- False-positive validation : Exclude non-siderophore BGCs by comparing transporter specificity across microbial genera .

Data Contradiction and Analysis

- Example : Disparate binding affinities for prokaryotic vs. eukaryotic rRNA subdomains (e.g., apramycin prefers eukaryotic sites, while lividomycin binds prokaryotic A-sites). Resolution involves mutagenesis and MS-based protection assays to validate RNA structural determinants .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.